molecular formula C12H8Br2N2S3 B12818333 2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine

2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine

Cat. No.: B12818333
M. Wt: 436.2 g/mol
InChI Key: HPRFXOILDXYYNP-UHFFFAOYSA-N
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Description

2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine is an organic compound that belongs to the class of thiophene derivatives Thiophenes are sulfur-containing heterocycles that are widely used in organic electronics, pharmaceuticals, and materials science due to their unique electronic properties and stability

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine typically involves the bromination of thiophene derivatives followed by amination. One common method is the bromination of 2,5-dibromothiophene using N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The resulting 2,5-bis(5-bromothiophen-2-yl)thiophene can then be subjected to amination using ammonia or an amine source under suitable conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atoms or the thiophene ring.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated thiophene derivatives.

    Substitution: Thiophene derivatives with various functional groups replacing the bromine atoms.

Scientific Research Applications

2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine depends on its application. In organic electronics, the compound can facilitate charge transport due to its conjugated system and electron-donating amine groups. The bromine atoms can also participate in halogen bonding, influencing the compound’s interactions with other molecules and materials .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(5-bromothiophen-2-yl)thiophene-3,4-diamine is unique due to the presence of both bromine atoms and amine groups, which can enhance its reactivity and versatility in various applications

Properties

Molecular Formula

C12H8Br2N2S3

Molecular Weight

436.2 g/mol

IUPAC Name

2,5-bis(5-bromothiophen-2-yl)thiophene-3,4-diamine

InChI

InChI=1S/C12H8Br2N2S3/c13-7-3-1-5(17-7)11-9(15)10(16)12(19-11)6-2-4-8(14)18-6/h1-4H,15-16H2

InChI Key

HPRFXOILDXYYNP-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)C2=C(C(=C(S2)C3=CC=C(S3)Br)N)N

Origin of Product

United States

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